

An In-depth Technical Guide on the Pharmacokinetics of Damtac and Related Derivatives

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Compound of Interest

Compound Name: *Damtac*

Cat. No.: *B1264481*

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Disclaimer: The term "**Damtac**" is an uncommon designation in publicly available scientific literature. A search in chemical databases reveals "**Damtac**" as a synonym for 3-Dansylamidomethyl-7-beta(thienyl-2')-acetamidoceph-3-em-4-oate, a fluorescent cephalosporin derivative.[1] However, there is a conspicuous absence of published pharmacokinetic data for this specific compound. This guide, therefore, expands its scope to detail the pharmacokinetics of structurally related compounds and other molecules that emerged from initial database searches, for which pharmacokinetic data are available. This includes N,N-dimethylacetamide (DMAC), Dmt-Tic derivatives, and 2,4-diamino-N(10)-methylpteroic acid (DAMPA).

N,N-Dimethylacetamide (DMAC)

N,N-dimethylacetamide (DMAC) is a synthetic organic compound used as a solvent in various industries, including pharmaceuticals.[2] Its use as an excipient in drug formulations necessitates a thorough understanding of its pharmacokinetic profile.[3]

Pharmacokinetic Parameters

The pharmacokinetics of DMAC have been investigated in animal models and pediatric patients. The data reveals rapid metabolism and species-specific differences in its disposition.

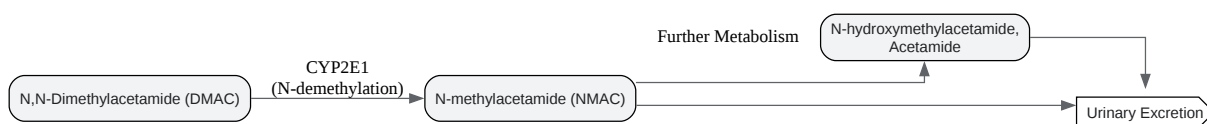
Table 1: Pharmacokinetic Parameters of N,N-Dimethylacetamide (DMAC) in Various Species

Species	Route of Administration	Dose	Plasma Half-life (t _{1/2})	Clearance (CL)	Key Metabolite(s)	Reference(s)
Rats	Inhalation	50-500 ppm (6h)	0.6 - 1.5 h	-	N-methylacetamide (NMAC)	[4][5]
Isolated Perfused Liver	36 µM	-	2.20 mL/min	NMAC	[6]	
Mice	Inhalation	50-500 ppm (6h)	0.3 - 0.5 h	-	NMAC	[4][5]
Pediatric Patients	Intravenous	3.2-4.8 mg/kg (as part of Busulfex)	Decreased over treatment	0.08 - 0.14 L/h/kg (increased over treatment)	NMAC	[7]

Note: "-" indicates data not available in the cited sources.

Metabolism

DMAC is primarily metabolized in the liver via cytochrome P450 enzymes, with CYP2E1 being the principal isoform involved.[2][7] The major metabolic pathway is N-demethylation to form N-methylacetamide (NMAC).[2] In rats, other minor metabolites such as N-hydroxymethylacetamide and acetamide have been identified in urine.[2][7]



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Metabolic pathway of N,N-Dimethylacetamide (DMAC).

Experimental Protocols

- Subjects: Male rats (Crl:CD BR) and mice (Crl:CD-1 (ICR)BR).[4]
- Administration: Whole-body inhalation exposure to DMAC at concentrations of 50, 150, 300, and 500 ppm for single (1, 3, or 6 hours) or repeated (ten 6-hour) exposures.[4]
- Sample Collection: Blood samples were collected at various time points post-exposure.[4]
- Analysis: Plasma concentrations of DMAC and its metabolite NMAC were determined by gas chromatography.[4]
- Subjects: Pediatric patients (6 months to 18 years) undergoing hematopoietic stem cell transplantation.[7]
- Administration: Intravenous infusion of Busulfex, which contains DMAC as a solvent, at doses of 3.2-4.8 mg/kg every 6 hours for 4 days.[7]
- Sample Collection: Blood samples were collected at multiple time points during the 4-day treatment period.[7]
- Analysis: Plasma concentrations of DMAC and NMAC were quantified to determine pharmacokinetic parameters.[7]

Dmt-Tic Derivatives

The Dmt-Tic (2',6'-dimethyl-L-tyrosyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid) pharmacophore is a core structure in a class of potent and selective delta-opioid receptor antagonists.[8][9] While extensive research has been conducted on their structure-activity relationships, detailed pharmacokinetic data are scarce in the public domain.

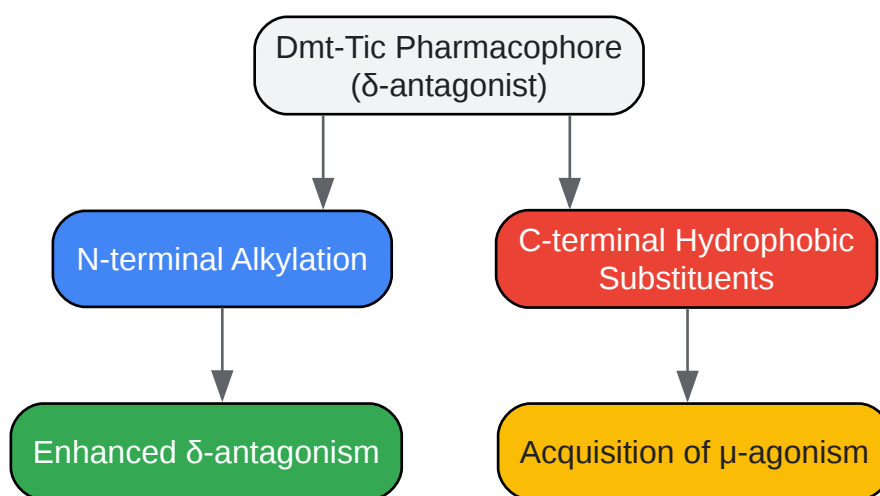
Pharmacodynamic Properties and In Vivo Activity

Despite the lack of comprehensive pharmacokinetic studies, several Dmt-Tic derivatives have demonstrated in vivo activity after systemic administration, suggesting they possess some degree of oral bioavailability and ability to cross the blood-brain barrier.[8]

Table 2: Pharmacodynamic Properties of Selected Dmt-Tic Derivatives

Compound	Receptor Affinity (K _i , nM)	Receptor Selectivity (K _i μ/K _i δ)	In Vivo Activity	Reference(s)
H-Dmt-Tic-OH	δ: 0.022	150,000	δ-antagonist activity after i.p., s.c., or i.v. administration in mice	[8][9]
N,N-(Me) ₂ Dmt-Tic-NH-1-adamantane	δ: 0.16, μ: 1.12	-	Potent δ-antagonism with μ-agonism	[10]
H-Dmt-Tic-Ala-NH-1-adamantane	δ: 0.06-0.2, μ: 2.5-11	-	δ-receptor antagonism	[10]

Note: "i.p." - intraperitoneal, "s.c." - subcutaneous, "i.v." - intravenous.



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Structure-activity relationships of Dmt-Tic derivatives.

2,4-diamino-N(10)-methylpteroic acid (DAMPA)

DAMPA is a metabolite of the widely used anticancer drug methotrexate.[11] Its pharmacokinetic profile has been characterized in nonhuman primates.

Pharmacokinetic Parameters in Nonhuman Primates

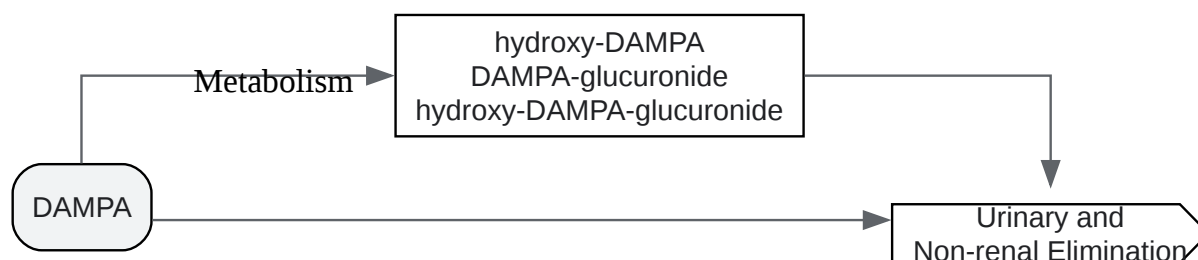
Table 3: Pharmacokinetic Parameters of DAMPA in Nonhuman Primates

Parameter	Value
Mean Peak Plasma Concentration	51 μ M
Mean Clearance	1.9 L/kg/h
Mean Terminal Half-life	51 min
Urinary Excretion (unchanged)	46% of dose

Data from a study in four nonhuman primates.[11]

Metabolism of DAMPA

DAMPA undergoes further metabolism, with three main metabolites identified in the plasma and urine of nonhuman primates.[11]



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Metabolic fate of DAMPA.

Experimental Protocol

- Subjects: Four nonhuman primates.[11]

- Administration: Intravenous injection.[11]
- Analysis: Plasma and urine samples were analyzed using reverse-phase high-performance liquid chromatography (HPLC) with UV, photodiode array detection, and mass spectroscopy. [11]

Conclusion

This technical guide provides a summary of the available pharmacokinetic data for compounds related to the term "**Damtac**." While specific data for **Damtac** (3-Dansylamidomethyl-7-beta(thienyl-2')-acetamidoceph-3-em-4-oate) is not publicly available, the information on N,N-dimethylacetamide (DMAC), Dmt-Tic derivatives, and DAMPA offers valuable insights for researchers and drug development professionals. The data on DMAC is the most comprehensive, with studies in multiple species including humans. The Dmt-Tic derivatives represent a class of compounds with interesting biological activities, but a clear understanding of their pharmacokinetic properties is needed to advance their therapeutic potential. The information on DAMPA provides a concise example of pharmacokinetic characterization in a nonhuman primate model. Further research is warranted to elucidate the pharmacokinetic profiles of **Damtac** and its direct derivatives.

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